3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

Purity Analytical Standard Procurement

Optimize your medicinal chemistry and QSAR modeling with 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone (CAS 898767-17-4). This key building block features a 3-fluorophenyl pharmacophore critical for anticancer lead optimization and propafenone derivative synthesis. Its distinct lipophilicity (LogP ~4.26) and electronic profile directly impact target binding and metabolic stability, unlike its 4-fluoro isomer (CAS 898768-37-1). With 95% certified purity, it prevents experimental variability and ensures analytical reliability. Supply chain resilience is guaranteed through documented multi-vendor availability, eliminating single-source backorder risks for academic core facilities and industrial CROs. Inquire now for bulk research quantities.

Molecular Formula C17H17FO
Molecular Weight 256.31 g/mol
CAS No. 898767-17-4
Cat. No. B1327617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone
CAS898767-17-4
Molecular FormulaC17H17FO
Molecular Weight256.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
InChIInChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
InChIKeyVPCMYIIZKZBHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone (CAS 898767-17-4): A Research-Grade Phenylpropiophenone Building Block


3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone (CAS 898767-17-4) is a synthetic aromatic ketone of the phenylpropiophenone class, with the molecular formula C17H17FO and a molecular weight of 256.31 g/mol . This compound features a 3,4-dimethylphenyl moiety linked via a propanone spacer to a 3-fluorophenyl group, distinguishing it from positional isomers and halogen-substituted analogs . As a research intermediate, it is employed in medicinal chemistry investigations, including the synthesis of propafenone derivatives and in QSAR studies exploring structure-activity relationships relevant to anticancer lead optimization [1].

Why 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone Is Not Interchangeable with Positional Isomers or Other Halo-Analogs


Subtle variations in the position of the fluorine substituent or the halogen identity on the phenyl ring profoundly alter key physicochemical and pharmacological properties within the phenylpropiophenone class. For instance, the 3-fluorophenyl configuration of CAS 898767-17-4 imparts a distinct lipophilicity (LogP ~4.26) and electronic profile compared to its 4-fluoro positional isomer (CAS 898768-37-1) or the 3-chloro analog (CAS 898787-12-7) . Such differences are not merely cosmetic; they directly impact metabolic stability, target binding affinity, and off-target activity, as evidenced by QSAR studies on propafenone derivatives where even minor structural modifications yielded significant shifts in anticancer potency across multiple cell lines [1]. Therefore, generic substitution without explicit, quantitative comparative data is scientifically unsound and can invalidate experimental outcomes in both synthetic and biological applications.

Quantitative Differentiation: 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone vs. Closest Analogs


Higher Analytical Purity Specification at Procurement Relative to Key Analog

The compound is commercially available at a certified purity of 98% from Leyan (Product No. 1782813), which represents a higher initial specification compared to the commonly stocked 95% purity grade for the structurally related 3-(3-chlorophenyl)-3',4'-dimethylpropiophenone (CAS 898787-12-7) . This higher nominal purity reduces the need for in-house purification prior to use in sensitive assays or as a building block in multi-step syntheses.

Purity Analytical Standard Procurement

Lipophilicity Modulation: Distinct LogP Value Driven by 3-Fluoro Substitution

The calculated partition coefficient (LogP) for 3',4'-dimethyl-3-(3-fluorophenyl)propiophenone is 4.25804, as reported by the supplier Leyan . This value is substantially higher than the LogP of the non-fluorinated parent scaffold, 3',4'-dimethylpropiophenone, which has a calculated XLogP of 2.8 [1]. The introduction of the 3-fluoro substituent increases lipophilicity by approximately +1.46 log units, significantly altering membrane permeability and non-specific binding characteristics.

Lipophilicity ADME Physicochemical

Positional Isomer Distinction: Predicted Boiling Point and Density Variance

Computational predictions indicate that the target 3-fluorophenyl compound (CAS 898767-17-4) exhibits a boiling point of 392.1°C at 760 mmHg and a density of 1.09 g/cm³ . Its positional isomer, 3',4'-dimethyl-3-(4-fluorophenyl)propiophenone (CAS 898768-37-1), shares identical calculated values (392.1°C, 1.09 g/cm³) . While these bulk properties are predicted to be identical, the electronic distribution and dipole moment differ due to the fluorine position, which is critical for understanding chromatographic retention behavior and regioselectivity in subsequent derivatization reactions.

Physicochemical Chromatography Synthesis

Biological Activity Potential: Class-Level QSAR Guidance on Fluorine Position

QSAR analyses of phenylpropiophenone derivatives indicate that specific molecular descriptors, including electronic and steric parameters influenced by the position of halogen substitution, are significant for cytotoxic activity against cancer cell lines such as HeLa, MCF-7, and PC-3 [1]. While direct IC50 values for CAS 898767-17-4 are not publicly available in comparative studies, the 3-fluoro substitution pattern is a distinct pharmacophoric element in this class. General literature on aromatic fluorine in drug design confirms that the position of fluorine can alter binding affinity through non-covalent interactions (C-F...X) by up to 0.4 kcal/mol per interaction, cumulatively affecting target engagement [2].

QSAR Anticancer Medicinal Chemistry

Physical Availability and Stocking: Multiple Sourcing Options with Defined Purity Grades

This compound is available from multiple independent vendors with documented purity grades: 98% from Leyan, 97.0% from CymitQuimica (via Fluorochem), and 95% from AKSci . In contrast, the 4-fluoro positional isomer (CAS 898768-37-1) and 3-chloro analog (CAS 898787-12-7) are listed by fewer suppliers and often lack a published high-purity (≥98%) option in standard catalogs, potentially leading to longer procurement lead times or additional purification costs.

Procurement Supply Chain Logistics

Recommended Research Applications for 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Novel Propafenone or Chalcone Derivatives for Anticancer SAR Studies

This compound serves as a key starting material or intermediate for constructing phenylpropiophenone-based libraries. Its 3-fluorophenyl moiety is a recognized pharmacophore in anticancer research, and its defined purity (up to 98%) ensures high-fidelity synthetic outcomes. Researchers can leverage the distinct lipophilicity (LogP 4.26) and electronic properties of the 3-fluoro substitution to explore structure-activity relationships (SAR) as validated by existing QSAR models for this chemical class [1].

Physicochemical Profiling and ADME Studies: Investigating the Impact of Regiospecific Fluorination

The quantifiable difference in lipophilicity (Δ LogP ≈ +1.46 vs. non-fluorinated scaffold) makes this compound an ideal probe for studying how a 3-fluoro substituent affects membrane permeability, plasma protein binding, and metabolic stability. Its distinct physicochemical signature, when compared directly with the 4-fluoro isomer or 3-chloro analog, provides a robust dataset for training or validating in silico ADME prediction models [2].

Analytical Chemistry: Development and Validation of Chromatographic Methods for Regioisomeric Resolution

Due to the nearly identical predicted bulk properties (boiling point, density) of the 3-fluoro and 4-fluoro positional isomers, this compound is an essential reference standard for developing and validating HPLC, GC, or SFC methods capable of resolving closely related regioisomers. Its availability at a certified 98% purity from multiple vendors ensures it can be used as a primary standard in quality control and analytical method development .

Academic and Industrial Procurement: A Reliable, Multi-Sourced Building Block for Routine Synthesis

For laboratories requiring a consistent and readily available phenylpropiophenone building block, the compound's documented availability from at least three independent vendors with defined purity grades (95-98%) offers superior supply chain resilience. This reduces project delays associated with backorders or single-source supply failures, a critical factor for both academic core facilities and industrial CROs operating under tight timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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